5-Ethyl-2-fluoropyridine
Overview
Description
5-Ethyl-2-fluoropyridine is a fluorinated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as a halogen, on the pyridine ring. For instance, 2-fluoropyridine can be synthesized by reacting 2-chloropyridine with a fluoride source like potassium fluoride in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes may use specialized fluorinating agents and conditions to achieve high yields and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of production .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, cesium fluoride, or tetra-n-butylammonium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Ethyl-2-fluoropyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds and materials.
Biology: Fluorinated pyridines are used in the development of bioactive molecules and pharmaceuticals due to their unique properties.
Medicine: The compound can be a precursor in the synthesis of drugs and diagnostic agents, particularly in positron emission tomography (PET) imaging.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-fluoropyridine depends on its specific application. In biological systems, fluorinated pyridines can interact with enzymes and receptors, altering their activity. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and metabolic stability. In chemical reactions, the presence of fluorine can affect the reactivity and selectivity of the pyridine ring .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the ethyl group, making it less hydrophobic and potentially less bioactive.
3-Fluoropyridine: The fluorine atom is positioned differently, affecting its reactivity and interactions.
4-Fluoropyridine: Similar to 3-fluoropyridine but with distinct electronic and steric properties.
5-Ethylpyridine: Lacks the fluorine atom, resulting in different chemical and physical properties.
Uniqueness: 5-Ethyl-2-fluoropyridine is unique due to the combined presence of both ethyl and fluorine substituents on the pyridine ring. This combination imparts distinct electronic, steric, and hydrophobic characteristics, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-ethyl-2-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEJCKGABMHXDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610277 | |
Record name | 5-Ethyl-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871325-13-2 | |
Record name | 5-Ethyl-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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